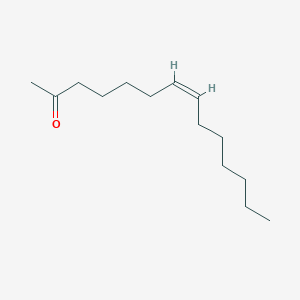

7-Tetradecen-2-one, (7Z)-

Description

Significance of Semiochemicals in Insect Chemical Communication

Semiochemicals are chemical substances released by an organism that affect the behaviors of other individuals. wikipedia.org These chemical signals are fundamental to insect communication, influencing critical aspects of their lives such as mating, foraging, and avoiding predators. numberanalytics.com The use of semiochemicals in communication can be intraspecific (between individuals of the same species), in which case they are called pheromones, or interspecific (between different species). wikipedia.orgnumberanalytics.com

Pheromones are crucial for a variety of social responses, including attracting mates, signaling the location of food, and warning against danger. wikipedia.orgbioprotectionportal.com Allelochemicals, on the other hand, mediate interactions between different species and can be categorized as allomones (beneficial to the emitter), kairomones (beneficial to the receiver), and synomones (beneficial to both). numberanalytics.com The study of these chemical cues has led to the development of innovative pest management strategies that are more targeted and environmentally friendly than traditional pesticides. numberanalytics.complantprotection.pl

Overview of Ketone Pheromones in Insect Systems

Ketone-functionalized pheromones are an important class of insect pheromones. alfa-chemistry.com They are involved in various forms of insect communication, including sex and aggregation pheromones. insect.org.cn For instance, a ketone hydrocarbon serves as a contact sex pheromone in the female German cockroach, Blattella germanica. nih.gov In some fruit fly species, ketone pheromones play a vital role in the mating process. alfa-chemistry.com The diversity of insect species is reflected in the wide array of chemical structures found in pheromones, with methyl-branched ketones being utilized by beetles, moths, ants, and cockroaches for species-specific communication. rsc.org

The biosynthesis of these ketone pheromones often involves the modification of common metabolic pathways, such as fatty acid biosynthesis. nih.gov For example, in the German cockroach, the ketone pheromone is derived from the elongation of a methyl-branched fatty acyl-CoA, followed by decarboxylation, hydroxylation, and oxidation. nih.gov

Historical Context of (7Z)-7-Tetradecen-2-one Identification in Arthropods

(7Z)-7-Tetradecen-2-one has been identified as a pheromone in several arthropod species. It is a known component of the pheromone of the Oriental beetle, Exomala orientalis (also known as Blitopertha orientalis or Anomala orientalis). uni-bayreuth.deepa.gov In this species, the (Z)-isomer is attractive in field conditions. uni-bayreuth.de Research has also indicated that (7Z)-7-Tetradecen-2-one is used in the chemical communication system of the nematode Pristionchus pacificus, which has an association with the Oriental beetle. pherobase.comthegoodscentscompany.com

Furthermore, this compound, along with (Z)-5-tetradecenal, has been identified as a sex pheromone component for the leafminer moth Antispila oinophylla. researchgate.net The identification of (7Z)-7-Tetradecen-2-one in these varied species highlights its significance in arthropod chemical communication.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-tetradec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMGOCRWDJUCX-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888987 | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146955-45-5 | |

| Record name | (Z)-7-Tetradecen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146955-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146955455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECEN-2-ONE, (7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5954706T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of the Biological Role of 7z 7 Tetradecen 2 One

Discovery and Identification as an Insect Pheromone Component

The identification of (7Z)-7-Tetradecen-2-one as a key component of an insect sex pheromone was a notable advancement in chemical ecology. Researchers isolated and identified the compound from volatile collections of female Oriental beetles (Anomala orientalis). nih.govwikipedia.org Analysis of both whole-body extracts and airborne emissions (effluvium) from females revealed that the biological activity was exclusively found in the airborne extracts, indicating its function as a released signal. nih.govresearchgate.net The specific position of the double bond in the molecule was determined through derivatization with dimethyl disulfide (DMDS) and subsequent interpretation of mass spectrometry fragmentation patterns. nih.govresearchgate.net

(7Z)-7-Tetradecen-2-one is utilized by certain species within the family Scarabaeidae, which includes a variety of chafers and beetles.

The most well-documented species to use this compound is the Oriental beetle, Anomala orientalis (Waterhouse), a significant pest of turfgrass, ornamentals, and various crops like sugarcane and maize. wikipedia.orgwatson-bio.comsemanticscholar.org Native to Asia, this species has become an invasive pest in North America. wikipedia.org The female beetle releases a sex pheromone to attract males for mating. wikipedia.orgcore.ac.uk This chemical communication is fundamental to its reproductive cycle. wikipedia.org The pheromone has been successfully used in traps for monitoring and controlling Oriental beetle populations. core.ac.ukepa.gov

While the pheromone system of the Oriental beetle is well-characterized, the use of (7Z)-7-Tetradecen-2-one has also been identified in other related species. Research has shown that a mixture of (Z)- and (E)-7-tetradecen-2-one constitutes the pheromone of Exomala orientalis, a synonym for Anomala orientalis. uni-bayreuth.de The soybean beetle, Anomala rufocuprea, is another species mentioned in the context of scarab beetle pheromones, though the specific components are not detailed in the provided results. uni-bayreuth.de

Table 1: Documented Pest Species Utilizing (7Z)-7-Tetradecen-2-one

| Species Name | Common Name | Family | Role of Compound |

| Anomala orientalis (Exomala orientalis) | Oriental Beetle | Scarabaeidae | Female-produced sex pheromone. nih.govuni-bayreuth.de |

Pheromone Blend Composition and Isomeric Ratios in Natural Contexts

Insect pheromones often consist of a precise blend of multiple components, including different isomers of a single compound. In the case of the Oriental beetle, the female-produced sex pheromone is not a single chemical but a specific blend of two geometric isomers: (7Z)-7-Tetradecen-2-one and (E)-7-Tetradecen-2-one. nih.govresearchgate.net The naturally occurring ratio of these isomers is critical for optimal biological activity.

Research has determined that the natural pheromone released by Anomala orientalis females is composed of a 9:1 blend of the (Z)- and (E)-isomers, respectively. nih.govresearchgate.net This specific ratio has been confirmed through chemical analysis of the volatiles released by the female beetles. nih.gov

Table 2: Pheromone Composition for Anomala orientalis

| Isomer | Common Name | Ratio in Natural Blend |

| (7Z)-7-Tetradecen-2-one | Z-isomer | ~90% nih.govresearchgate.net |

| (E)-7-Tetradecen-2-one | E-isomer | ~10% nih.govresearchgate.net |

Behavioral Elicitation and Mediation by (7Z)-7-Tetradecen-2-one

The primary biological role of (7Z)-7-Tetradecen-2-one, as part of a pheromone blend, is to elicit specific behavioral responses in the receiving organism, which are essential for reproduction.

Sexual Communication and Mate Attraction Dynamics

The pheromone blend containing (7Z)-7-Tetradecen-2-one is a powerful attractant for male Oriental beetles, mediating sexual communication and initiating mate-seeking behavior. nih.govwikipedia.orgcore.ac.uk During the mating season, which typically occurs from mid-June to mid-August, female beetles emerge from the soil and begin to release the pheromone to signal their presence to potential mates. wikipedia.org

In response to the pheromone, males exhibit a characteristic sequence of behaviors. Bioassays conducted in sustained-flight wind tunnels have shown that males fly upwind towards the source of the pheromone. nih.govcore.ac.uk Upon reaching the source, they attempt to copulate. nih.govresearchgate.net

Studies have demonstrated that the (Z)-isomer is the primary attractive component. researchgate.netuni-bayreuth.de In field and laboratory tests, synthetic (7Z)-7-Tetradecen-2-one alone was sufficient to attract males. researchgate.net The presence of the (E)-isomer in the synthetic blend did not significantly increase the attraction compared to the (Z)-isomer alone at certain concentrations. researchgate.netuni-bayreuth.de However, the (E)-isomer by itself was significantly less attractive to the males, highlighting the crucial role of the specific (Z) configuration in eliciting the mate-seeking response. researchgate.net

Reproductive Behaviors Triggered by Pheromone Exposure

The primary reproductive behavior elicited by (7Z)-7-Tetradecen-2-one is chemical attraction, which is fundamental for mate location. In the Oriental beetle, the release of this pheromone into the environment creates a chemical plume that guides both sexes to the source, increasing the likelihood of finding a mate. epa.govepa.gov This attraction is a critical first step in the sequence of reproductive behaviors.

The effectiveness of (7Z)-7-Tetradecen-2-one as an attractant has led to its application in mating disruption technologies. thegoodscentscompany.com Mating disruption is a pest control technique that involves permeating an area with a synthetic pheromone. This confuses the insects, making it difficult for them to locate mates, thereby disrupting the reproductive cycle. The successful use of this compound in competitive attraction mechanisms for mating disruption in Oriental beetles underscores its central role in their reproductive strategy. thegoodscentscompany.com

| Species | Behavioral Response to (7Z)-7-Tetradecen-2-one |

| Oriental Beetle (Exomala orientalis) | Attraction of adult males and females, aggregation, mate location. uni-bayreuth.deepa.govepa.gov |

| Soybean Beetle (Anomala rufocuprea) | Component of the species' pheromone blend. uni-bayreuth.de |

| Japanese Beetle (Popillia japonica) | Attracted to traps baited with (7Z)-7-tetradecen-2-one. epa.gov |

Broader Ecological Contexts and Inter-species Interactions in Pheromone Signaling

The chemical signaling involving (7Z)-7-Tetradecen-2-one extends beyond the intraspecific communication of the Oriental beetle. This compound is also a component of the pheromone blend of the soybean beetle, Anomala rufocuprea, indicating that different species within the same genus may utilize similar chemical cues. uni-bayreuth.de The evolution of pheromone blends can be complex, with related species often using overlapping sets of compounds, relying on unique ratios or the presence of minor components to ensure species-specific communication. researchgate.net

Furthermore, there is evidence of inter-species interactions mediated by this pheromone. Traps baited with (7Z)-7-tetradecen-2-one, designed for the Oriental beetle, have also been found to attract the Japanese beetle (Popillia japonica). epa.gov This phenomenon, where a chemical signal from one species elicits a behavioral response in another, is an example of a kairomonal effect. A kairomone is a semiochemical that benefits the receiver but not the emitter. In this context, the Japanese beetle may be "eavesdropping" on the Oriental beetle's chemical communication channel to locate resources or potential mates, though the precise ecological relationship driving this attraction requires further study. Such inter-species signaling highlights the intricate chemical communication networks that exist within an ecosystem.

While (7Z)-7-Tetradecen-2-one is specific to certain beetles, other insects utilize entirely different chemical structures for their communication. For instance, the alarm pheromones for the common bed bug (Cimex lectularius) include aldehydes such as (E)-2-hexenal and (E)-2-octenal, while cheese mites (Tyrophagus putrescentiae) use neryl formate (B1220265) as an alarm pheromone. slu.setandfonline.comkarger.com This diversity in chemical signals helps to maintain the specificity of communication channels, preventing signal interference between different species cohabiting the same environment.

Molecular Mechanisms of 7z 7 Tetradecen 2 One Biosynthesis

Proposed Biosynthetic Pathways in Insect Glands

The biosynthesis of (7Z)-7-Tetradecen-2-one is believed to originate from common fatty acid metabolism, a hallmark of Type I insect pheromone production. researchgate.net The proposed pathway likely involves a series of modifications to a saturated fatty acid precursor within the specialized pheromone glands of the insect.

The initial substrate is presumed to be a C16 or C18 saturated fatty acid, such as palmitic acid or stearic acid, which are common products of the fatty acid synthase (FAS) pathway. smolecule.com This precursor then undergoes a specific desaturation step to introduce a double bond at a precise location. Following desaturation, the fatty acyl chain is likely shortened through a controlled process of β-oxidation to yield a 14-carbon intermediate. The final steps would involve the conversion of this unsaturated fatty acyl intermediate into the corresponding methyl ketone.

A plausible biosynthetic route is outlined below:

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (a C16 fatty acid) or stearoyl-CoA (a C18 fatty acid), from acetyl-CoA via the fatty acid synthase complex.

Desaturation: A specific fatty acyl-CoA desaturase enzyme introduces a double bond into the saturated fatty acid chain. For the formation of a Δ7 double bond in a C14 product, this could occur via a Δ9-desaturase acting on a C16 precursor (palmitoyl-CoA) to form (Z)-9-hexadecenoic acid, or a Δ11-desaturase acting on a C18 precursor (stearoyl-CoA) to form (Z)-11-octadecenoic acid.

Chain Shortening: The resulting monounsaturated fatty acid is then subjected to a limited number of β-oxidation cycles to shorten the carbon chain to 14 carbons. For instance, (Z)-9-hexadecenoic acid would undergo one round of β-oxidation to yield (Z)-7-tetradecenoic acid. lookchem.com

Conversion to Methyl Ketone: The final conversion of the (Z)-7-tetradecenoyl-CoA intermediate to the methyl ketone (7Z)-7-Tetradecen-2-one is less understood but is hypothesized to proceed through a pathway analogous to that seen in other organisms, potentially involving hydration of the thioester to a β-ketoacyl-CoA, followed by decarboxylation.

It is important to note that the enzymatic process for the metabolism of (Z)- and (E)-tetradec-7-en-2-one in E. orientalis has not been experimentally investigated, and thus this proposed pathway remains speculative. nih.gov

Enzymatic Activities Involved in Pheromone Production

The biosynthesis of (7Z)-7-Tetradecen-2-one is contingent on the coordinated action of several key enzymes. While the specific enzymes from E. orientalis have not been identified, their functional roles can be inferred from homologous enzymes in other insects. lu.se

| Enzyme Class | Proposed Substrate | Proposed Product | Function in Pathway |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA / Stearoyl-CoA | Builds the initial saturated fatty acid backbone. |

| Acyl-CoA Desaturase | Palmitoyl-CoA or Stearoyl-CoA | (Z)-9-Hexadecenoyl-CoA or (Z)-11-Octadecenoyl-CoA | Introduces a cis-double bond at a specific position. |

| β-oxidation Enzymes | (Z)-9-Hexadecenoyl-CoA | (Z)-7-Tetradecenoyl-CoA | Shortens the carbon chain to the required C14 length. |

| Acyl-CoA Thioesterase | (Z)-7-Tetradecenoyl-CoA | (Z)-7-Tetradecenoic acid | Hydrolyzes the thioester bond to release the free fatty acid. |

| Oxidoreductases/Decarboxylases | (Z)-7-Tetradecenoic acid derivative | (7Z)-7-Tetradecen-2-one | Final conversion to the methyl ketone. |

Fatty Acyl-CoA Desaturases (FADs): These enzymes are critical for creating the unsaturation at the correct position and with the correct stereochemistry (Z configuration). In many insects, specific FADs are expressed in the pheromone gland and exhibit distinct substrate specificities and regioselectivities. nih.gov

Fatty Acyl-CoA Reductases (FARs): While the final product is a ketone, the biosynthesis may proceed through an alcohol intermediate. In many moth species, FARs are responsible for reducing fatty acyl-CoA precursors to fatty alcohols. lu.se A subsequent oxidation step by an alcohol dehydrogenase could then yield an aldehyde or, through a different mechanism, a ketone.

β-Oxidation Enzymes: The enzymes involved in the limited chain-shortening of fatty acids in pheromone biosynthesis are thought to be distinct from those involved in general fatty acid catabolism, allowing for the precise generation of specific chain lengths.

Genetic Regulation of Biosynthetic Processes

The production of insect sex pheromones is a tightly regulated process, often restricted to a specific sex, developmental stage, and time of day. This regulation occurs at the genetic level through the controlled expression of the genes encoding the biosynthetic enzymes.

In many moth species, the biosynthesis of sex pheromones is under the control of a neuropeptide hormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). entomology2.or.kr PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate the production of pheromones. While the role of PBAN in beetles is not as well-studied, it is plausible that a similar neuroendocrine control mechanism exists to regulate the expression of key biosynthetic genes, such as those for desaturases and reductases, in E. orientalis.

The genes encoding pheromone-biosynthetic enzymes are often found to be specifically or predominantly expressed in the pheromone gland. For instance, studies in various moth species have identified pheromone gland-specific FAD and FAR genes. lu.se It is anticipated that the genes responsible for producing (7Z)-7-Tetradecen-2-one in E. orientalis would also show such tissue-specific expression patterns. The identification and characterization of these genes would be a critical step in confirming the proposed biosynthetic pathway and understanding its regulation.

Neurobiological Basis of 7z 7 Tetradecen 2 One Olfactory Perception

Olfactory Receptor Binding and Ligand Specificity

The perception of (7Z)-7-Tetradecen-2-one begins at the periphery, with its binding to specific olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs) housed within the beetle's antennal sensilla. researchgate.net In insects, the olfactory system's remarkable selectivity is achieved through two main filtering stages: odorant-binding proteins (OBPs) in the sensillar lymph and the ORs themselves. epdf.pub OBPs are thought to capture the hydrophobic pheromone molecules and transport them to the ORs. epdf.pub

While the specific OR that binds (7Z)-7-Tetradecen-2-one in Anomala orientalis has not yet been cloned or characterized, the principle of ligand specificity is a cornerstone of insect olfaction. Each OR typically exhibits a unique response profile, being finely tuned to a specific chemical ligand or a small group of structurally related compounds. This specificity ensures that the insect can distinguish the conspecific pheromone signal from a myriad of other volatile compounds in its environment.

The high degree of specificity is highlighted by studies on other scarab beetles. For instance, single sensillum recordings from the antennae of the scarab beetle Phyllopertha diversa showed that its olfactory receptor neurons, which are tuned to its own alkaloid pheromone, did not respond to (7Z)-7-Tetradecen-2-one, even at high concentrations. oup.com This demonstrates that the molecular structure of the receptor's binding pocket is precisely adapted to its cognate ligand. The Oriental beetle's pheromone is a 9:1 blend of (Z)- and (E)-7-tetradecen-2-one. researchgate.net Field experiments have shown that while the (Z)-isomer is the primary attractant, the (E)-isomer does not inhibit this attraction, suggesting the beetle's olfactory system is specifically tuned to the (Z) configuration. epdf.pubuni-bayreuth.de

Signal Transduction Pathways in Insect Olfactory Neurons

Once (7Z)-7-Tetradecen-2-one binds to its receptor, a signal transduction cascade is initiated, converting the chemical signal into an electrical one. The mechanisms of insect olfactory signal transduction have been a subject of extensive research and some debate. elifesciences.org Unlike vertebrates, which exclusively use G protein-coupled receptors (GPCRs) for olfaction, insects appear to utilize a more complex system. elifesciences.org

Insect ORs are heterodimeric complexes, consisting of a variable, ligand-binding subunit and a highly conserved co-receptor known as Orco. nih.gov Current models suggest that this OR-Orco complex functions as a ligand-gated ion channel. uni-bayreuth.de Upon pheromone binding, the channel opens, allowing an influx of cations and causing a depolarization of the OSN membrane. This depolarization, if it reaches the threshold, generates action potentials that travel down the neuron's axon to the brain. researchgate.net While this ionotropic mechanism is considered the primary and fastest pathway, evidence for secondary, metabotropic signaling involving G proteins also exists, which may modulate the neuronal response. elifesciences.org

Electrophysiological Responses to (7Z)-7-Tetradecen-2-one

The electrical activity of antennal neurons in response to odorants can be measured using electrophysiological techniques, which have been instrumental in identifying and characterizing pheromones like (7Z)-7-Tetradecen-2-one.

Electroantennography (EAG) Studies

Electroantennography (EAG) measures the summed potential of all responding OSNs on the antenna. oup.com It provides a general measure of the antenna's sensitivity to a given compound. For the Oriental beetle, EAG is a crucial tool for confirming the biological activity of pheromone components. While specific dose-response curves for (7Z)-7-Tetradecen-2-one are not detailed in the available literature, it is known that the amplitude of the EAG response increases with rising concentrations of the stimulus until a saturation point is reached. researchgate.net This technique allows researchers to quickly screen compounds and confirm that the synthetic pheromone elicits a response comparable to the natural female-emitted effluvium.

Table 1: Pheromone Composition and Behavioral Activity in Anomala orientalis

| Compound | Isomeric Ratio (Z:E) in Female Effluvium | Observed Behavioral Effect in Males | Reference |

|---|---|---|---|

| (Z)-7-Tetradecen-2-one | 9:1 | Primary attractant; induces upwind flight and mating attempts. | researchgate.net |

| (E)-7-Tetradecen-2-one | Inactive alone; does not significantly synergize or inhibit the (Z)-isomer's activity. | epdf.pubuni-bayreuth.de |

Single Sensillum Recording (SSR) and Receptor Neuron Specificity

To understand the response at the level of individual neurons, single sensillum recording (SSR) is employed. epdf.pub This technique involves inserting a recording electrode into a single olfactory sensillum to measure the action potentials from the one to four OSNs typically housed within. epdf.pubuni-bayreuth.de SSR allows for the precise characterization of a neuron's tuning profile, revealing which specific compounds it responds to.

For heliothine moths, SSR studies have revealed that different OSNs, often housed in the same sensillum, are tuned to different components of the pheromone blend or to behavioral antagonists. mdpi.com Although specific SSR data for Anomala orientalis responding to (7Z)-7-Tetradecen-2-one is not available in the reviewed literature, it is hypothesized that this beetle possesses a specific class of OSNs that are highly sensitive and selectively tuned to this ketone. These neurons would exhibit a high firing rate in response to plumes of (7Z)-7-Tetradecen-2-one, providing the central nervous system with a clear and unambiguous signal for mate location.

Central Nervous System Processing of Pheromonal Cues

The action potentials generated by the pheromone-specific OSNs are conveyed along their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). mdpi.com In males of species that use pheromones, a specialized region of the AL known as the macroglomerular complex (MGC) is dedicated to processing pheromone information. mdpi.com The MGC is composed of several enlarged glomeruli, which are spherical neuropil structures.

All OSNs expressing the same type of olfactory receptor converge onto the same glomerulus in the AL. Therefore, it is expected that the axons of all OSNs specific for (7Z)-7-Tetradecen-2-one terminate within a single, identifiable glomerulus of the MGC in the male Oriental beetle. This anatomical arrangement creates a spatial map of olfactory information in the brain.

From the MGC, projection neurons (PNs) relay the processed pheromonal information to higher brain centers, primarily the mushroom bodies and the lateral horn. The mushroom bodies are involved in olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses, such as the attraction and mating behaviors elicited by (7Z)-7-Tetradecen-2-one. This segregated processing pathway ensures that the pheromone cue is translated into a robust and appropriate behavioral output.

Table of Compounds

Advanced Synthetic Methodologies and Analytical Characterization for 7z 7 Tetradecen 2 One Research

Stereoselective Synthesis of (7Z)-7-Tetradecen-2-one for Research Applications

The synthesis of (7Z)-7-Tetradecen-2-one with high isomeric purity is a key objective for its use in research and practical applications. The focus lies on methodologies that grant precise control over the geometry of the C7-C8 double bond.

Several synthetic strategies have been developed to produce (7Z)-7-Tetradecen-2-one. A common approach involves the construction of the carbon skeleton followed by the stereoselective formation of the Z-double bond.

One prominent method utilizes the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide. To favor the Z-alkene, a non-stabilized ylide is typically used under salt-free conditions. The reaction mechanism proceeds through a puckered four-membered oxaphosphetane intermediate. The kinetic product, which leads to the Z-alkene, is formed more rapidly under these conditions.

Another effective route is the stereoselective reduction of an alkyne . This involves the partial hydrogenation of 7-tetradecyn-2-one using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The mechanism involves the syn-addition of hydrogen atoms to the face of the alkyne adsorbed onto the catalyst surface, resulting exclusively in the formation of the cis or Z-alkene.

Cross-coupling reactions , such as the Suzuki or Negishi coupling, can also be employed. For instance, a Z-vinylic halide or boronic acid can be coupled with an appropriate organometallic partner to construct the carbon chain while retaining the Z-geometry of the double bond.

| Synthetic Route | Key Reagents | Mechanism Principle | Stereoselectivity |

| Wittig Reaction | Aldehyde, non-stabilized phosphorus ylide | Kinetic control via an oxaphosphetane intermediate | High Z-selectivity under salt-free conditions |

| Alkyne Hydrogenation | 7-tetradecyn-2-one, H₂, Lindlar's catalyst | syn-addition of hydrogen on a catalyst surface | High Z-selectivity |

| Suzuki Coupling | (Z)-1-bromo-1-heptene, organoborane | Palladium-catalyzed cross-coupling | Retention of double bond geometry |

Achieving a high percentage of the desired (Z)-isomer is paramount, as the presence of the (E)-isomer can in some cases reduce the biological activity of the pheromone. researchgate.net Control over geometrical isomerism is therefore a central challenge in the synthesis. chemrxiv.orgnih.govrsc.org

In the Wittig reaction , the choice of solvent and the absence of lithium salts are critical for maximizing Z-selectivity. Polar aprotic solvents are generally preferred.

For alkyne reduction , the choice and preparation of the catalyst are crucial. An improperly prepared or overly active catalyst can lead to over-reduction to the corresponding alkane or isomerization of the Z-alkene to the more thermodynamically stable E-alkene. Careful monitoring of the reaction progress is essential to stop the reaction once the alkyne has been consumed.

Purification techniques, such as silver nitrate-impregnated silica (B1680970) gel chromatography, can be used post-synthesis to separate the Z-isomer from any contaminating E-isomer, leveraging the differential interaction of the isomers with silver ions.

Analytical Techniques for Purity and Isomeric Determination in Synthetic Samples

Verifying the chemical purity and, most importantly, the isomeric ratio of synthetic (7Z)-7-Tetradecen-2-one is a critical final step. This is accomplished using a combination of chromatographic and spectroscopic techniques. mpg.de

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied technique for the analysis of volatile compounds like pheromones. nih.gov It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical analysis, the synthetic sample is injected into the GC, where it is vaporized. The volatile components travel through a long, thin capillary column. The separation of (7Z)-7-Tetradecen-2-one from its (E)-isomer is achieved based on small differences in their boiling points and interactions with the column's stationary phase. Typically, the Z-isomer has a slightly shorter retention time than the E-isomer on common non-polar columns.

As each component elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible pattern. farmaciajournal.comresearchgate.net The resulting mass spectrum serves as a molecular fingerprint. The mass spectrum of 7-tetradecen-2-one would show a molecular ion peak (M+) at m/z 210, corresponding to its molecular weight, and characteristic fragmentation patterns that confirm the structure. nih.govpherobase.com The relative peak areas in the gas chromatogram are used to determine the isomeric purity (Z:E ratio) of the sample. researchgate.net

| Parameter | Typical Value/Condition | Purpose |

| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) | Separates compounds based on volatility and polarity. researchgate.netrestek.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C at 10°C/min) | Ensures separation of compounds with different boiling points. researchgate.net |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. farmaciajournal.comresearchgate.net |

| MS Detector | Scan mode (e.g., m/z 50-800) | Detects all fragment ions within a given mass range. farmaciajournal.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and is particularly powerful for determining the stereochemistry of double bonds. omicsonline.orgcore.ac.ukresearchgate.net Both ¹H and ¹³C NMR are used to confirm the structure of synthetic 7-tetradecen-2-one.

The key to confirming the Z-geometry lies in the ¹H NMR spectrum. The hydrogen atoms attached to the double-bonded carbons (vinylic protons, H-7 and H-8) will appear as a multiplet in the spectrum. The coupling constant (J-coupling) between these two protons is diagnostic of the double bond geometry. For a cis (or Z) configuration, the ³JH,H coupling constant is typically in the range of 6-12 Hz. In contrast, a trans (or E) configuration would exhibit a larger coupling constant, usually 12-18 Hz.

¹³C NMR spectroscopy provides further confirmation of the structure. The chemical shifts of the carbons involved in the double bond and the allylic carbons can also be subtly influenced by the stereochemistry. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. core.ac.uknih.govnih.gov

| Nucleus | Key Diagnostic Feature | (Z)-Isomer | (E)-Isomer |

| ¹H | Vinylic proton coupling constant (³JH7,H8) | ~6-12 Hz | ~12-18 Hz |

| ¹³C | Allylic carbon chemical shift (C-6, C-9) | Shielded (upfield shift) | Deshielded (downfield shift) |

While GC-MS and NMR are the primary methods, other techniques can be used for verification and purification.

High-Performance Liquid Chromatography (HPLC) , particularly on a preparative scale, can be used to purify the synthetic pheromone and separate isomers. Reverse-phase HPLC separates compounds based on polarity.

Fourier-Transform Infrared Spectroscopy (FTIR) is useful for confirming the presence of key functional groups. The spectrum of 7-tetradecen-2-one would show a strong absorption band around 1715 cm⁻¹, characteristic of a ketone (C=O) stretching vibration, and a medium-intensity band around 3010 cm⁻¹ for the C-H stretch of the double bond.

Empirical Research on 7z 7 Tetradecen 2 One in Ecological and Behavioral Studies

Field Trials and Efficacy Assessments of Pheromone Lures

Field-based studies have been crucial in validating the efficacy of (7Z)-7-tetradecen-2-one for attracting male Oriental beetles, forming the basis for its use in population monitoring and management strategies.

Trap capture studies have consistently demonstrated the potent attraction of male A. orientalis to (7Z)-7-tetradecen-2-one. Field experiments have shown that while the naturally occurring pheromone is a 9:1 blend of (7Z)-7-tetradecen-2-one and its E-isomer, the (Z)-isomer alone is sufficient for strong attraction. researchgate.netnih.gov Blends containing both isomers did not prove to be significantly more attractive than the (Z) component by itself. researchgate.net

The efficacy of pheromone-baited traps is influenced by their physical placement and the load of the synthetic lure. Research indicates that the best performance is achieved when traps are positioned with the pheromone dispenser 30 cm above the ground. researchgate.net Furthermore, the quantity of the pheromone loaded onto the dispenser, such as a rubber septum, directly impacts capture rates. Studies found that traps baited with 1 µg or more of the pheromone showed significant attraction, with 10 µg identified as a minimum concentration that did not result in a significant decrease in beetle catch. researchgate.net

Table 1: Effect of Pheromone Load on Male A. orientalis Trap Capture Comparative results from field trapping studies evaluating different concentrations of (7Z)-7-tetradecen-2-one on rubber septa.

| Pheromone Load | Relative Trap Catch | Consistency with Flight Tunnel Data |

| > 1 µg | High | Yes |

| 10 µg | No significant decrease from higher loads | Yes |

| < 1 µg | Significantly lower | Yes |

This table is an interactive representation of data indicating that while various loads are attractive, a threshold exists for maximizing capture efficiency without wasting the compound.

The spatial range and temporal dynamics of attraction to (7Z)-7-tetradecen-2-one have been characterized through field observations and specific studies. A mark-release-recapture experiment demonstrated that male Oriental beetles can detect and respond to pheromone sources, such as SPLAT-OrB dollops or plastic dispensers, from a distance of at least 60 meters. researchgate.net

The dynamics of attraction are closely tied to diel cycles. Contrary to earlier reports suggesting peak activity during warm, sunny parts of the day, more recent field observations have established that the peak flight and response activity of male beetles to the pheromone occurs around sunset. researchgate.net Throughout the day, males can be observed approaching dispensers, but the intensity of this attraction is highest during these twilight hours. researchgate.net The rate of pheromone release from dispensers also influences attraction, with greater male response observed at sources with higher pheromone content. researchgate.net

Laboratory Bioassays and Behavioral Arena Experiments

Controlled laboratory experiments have provided a detailed understanding of the specific behaviors elicited by (7Z)-7-tetradecen-2-one.

Sustained-flight wind tunnels, which simulate a natural pheromone plume, have been instrumental in analyzing the behavioral responses of male beetles. In these assays, males exhibit a clear upwind flight path toward a source of (7Z)-7-tetradecen-2-one, whether it is a calling female or a synthetic lure on a rubber septum. researchgate.netnih.gov Research has shown that both walking and flying are important components of the male's upwind response within the pheromone plume. researchgate.net

These assays confirmed field findings regarding the composition of the lure; the responses of males to a synthetic 90:10 Z/E blend were equivalent to their responses to the (Z)-isomer alone. nih.gov Both were significantly more effective at eliciting a full behavioral sequence than the (E)-isomer by itself. researchgate.netnih.gov

Observations under controlled conditions have elucidated the complete mating sequence initiated by the pheromone. The process begins when a female emerges from the soil and adopts a distinct "calling" posture, with her head in the soil and the tip of her abdomen elevated into the air to release the pheromone. researchgate.netwikipedia.org

Upon detecting the pheromone plume, males fly and walk upwind to locate the female. researchgate.net The approach is typically from the rear, and upon reaching the female, the male will attempt to copulate without a complex courtship display. researchgate.netwikipedia.org Post-copulatory behavior has also been observed, suggesting a form of mate guarding. The male may hold onto the female's posterior abdomen as she digs back into the soil, a behavior that likely ensures his paternity by preventing other males from mating with her before she oviposits. wikipedia.org

Interplay with Environmental Factors on Pheromone Efficacy

The effectiveness of pheromone communication is not solely dependent on the chemical signal itself but is also mediated by ambient environmental conditions. For A. orientalis, light intensity has been identified as a key factor influencing the efficacy of (7Z)-7-tetradecen-2-one. As established in field studies, the peak mating activity and response to the pheromone occurs around sunset. researchgate.net This indicates that lower light levels are optimal for this behavior, a finding that corrected previous assumptions about their activity patterns. The influence of temperature on the mating behavior of A. orientalis has also been noted as a relevant area of study, though specific thresholds have not been detailed. researchgate.net

Strategic Applications of 7z 7 Tetradecen 2 One in Integrated Pest Management Ipm

Pheromone-Based Monitoring Programs for Early Pest Detection

Effective pest management begins with accurate and timely detection. Pheromone-based monitoring programs using (7Z)-7-Tetradecen-2-one are a critical first step in an IPM approach for the Oriental beetle. These programs utilize traps baited with lures containing the synthetic pheromone to attract and capture male beetles. rutgers.edu

The data gathered from these traps provide invaluable information for growers and turf managers, including:

Confirmation of Pest Presence: Early detection of beetle populations before they reach damaging levels.

Monitoring Population Dynamics: Tracking the initiation, peak, and decline of adult male flight activity during the season. rutgers.edu

Informing Control Decisions: Trap capture data helps determine the precise timing for the application of control measures, such as mating disruption or targeted insecticide use, ensuring they are applied when the pest is most vulnerable. rutgers.edu

Field experiments have shown that the optimal placement for traps baited with the synthetic sex pheromone is 30 cm above the ground to achieve the best performance. uni-regensburg.de Standard Japanese beetle traps baited with septa lures containing (7Z)-7-tetradecen-2-one are commonly used to monitor Oriental beetle populations. rutgers.edu

Table 1: Key Components of an Oriental Beetle Monitoring Program

| Component | Description | Purpose in IPM |

|---|---|---|

| Pheromone Lure | A dispenser, typically a rubber septum, impregnated with synthetic (7Z)-7-Tetradecen-2-one. | Specifically attracts male Oriental beetles to the trap. |

| Trap Type | Commercially available traps, such as Japanese beetle traps, are effective for monitoring. | Captures and contains the attracted beetles for counting. |

| Trap Placement | Set at a height of approximately 30 cm above the ground along the perimeter of the target area. uni-regensburg.de | Maximizes capture efficiency based on beetle flight behavior. |

| Monitoring Frequency | Traps are checked regularly (e.g., weekly) throughout the adult flight season (typically June-July). | Provides real-time data on population trends to guide management actions. |

Mating Disruption as a Sustainable Pest Control Strategy

Mating disruption is a powerful, behavior-modifying technique that uses a high concentration of synthetic pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. For the Oriental beetle, this involves permeating an area with (7Z)-7-Tetradecen-2-one. Field studies have demonstrated that this strategy can significantly reduce beetle populations over time. nih.govresearchgate.net The primary mechanism is believed to be competitive attraction, where the numerous synthetic pheromone sources out-compete the natural pheromones released by females, leading males on false trails. rutgers.edunih.gov

The success of mating disruption hinges on the ability of a formulation to release the pheromone at an effective rate over a prolonged period, covering the entire flight season of the pest. Several controlled-release formulations for (7Z)-7-Tetradecen-2-one have been developed and evaluated.

Hand-Applied Dispensers: These are individual, retrievable point sources, such as plastic "bubble" dispensers or wax disks, that are manually attached to plants in a grid pattern. nih.govcabidigitallibrary.org Studies have shown these dispensers can remain effective for up to 60 days. cabidigitallibrary.org

SPLAT-OrB (Specialized Pheromone and Lure Application Technology): This is a flowable, wax-based formulation that can be applied mechanically. nih.govpsu.edu It adheres to plant surfaces in dollops and provides controlled release of the pheromone. Research indicates SPLAT-OrB can be attractive to males for over five weeks, although emission rates and attraction tend to drop after the first 3-4 weeks. nih.gov

Pellet Formulations: Wax-based pellets containing the pheromone can be broadcast over an area, such as turfgrass. nih.gov Studies on these formulations showed they could reduce male trap captures by over 90% for 36 days and effectively suppress mating for 2-4 weeks, depending on the specific formulation. nih.gov

Table 2: Comparison of Controlled-Release Formulations for Oriental Beetle Mating Disruption

| Formulation Type | Application Method | Reported Efficacy Duration | Key Research Finding |

|---|---|---|---|

| Hand-Applied Dispensers | Manual placement in a grid pattern (20-75/acre). nih.govcabidigitallibrary.org | ~60 days. cabidigitallibrary.org | Dispenser density is critical; ≥50 dispensers/ha provided >95% disruption. rutgers.edu |

| SPLAT-OrB | Mechanical or manual application of dollops. | >5 weeks (with declining emission). nih.gov | Demonstrated competitive attraction as a primary mechanism of disruption. nih.gov |

| Wax-Based Pellets | Broadcast application over the target area. | 3-5 weeks. nih.gov | Reduced subsequent larval populations by 69% in turfgrass. nih.gov |

Long-term studies are essential to validate the effectiveness of mating disruption as a population control strategy. A three-year study conducted in commercial blueberry fields in New Jersey provided strong evidence for the field-wide efficacy of (7Z)-7-Tetradecen-2-one.

In this study, mating disruption consistently provided an 87% inhibition of Oriental beetle populations (measured by trap shutdown) over the three-year period. researchgate.net Furthermore, the most effective pellet formulation tested in turfgrass reduced the subsequent larval populations by 69%. nih.gov These findings demonstrate that consistent, field-wide use of mating disruption can lead to a significant reduction in the next generation of pests, contributing to long-term population control. nih.govresearchgate.net The research also highlighted that dispenser density was a critical factor for success, with a minimum of 50 dispensers per hectare required for optimal disruption in blueberries. rutgers.edu

Table 3: Results from a 3-Year Mating Disruption Study in Blueberries

| Metric | Result | Implication |

|---|---|---|

| Trap Shutdown (Population Inhibition) | 87% average over 3 years. researchgate.net | Demonstrates consistent, long-term disruption of male orientation to traps. |

| Male Attraction to Female-Mimic Lures | Reduced by 93%. researchgate.net | Indicates a very high level of disruption of mating communication. |

| Larval Numbers in Sentinel Plants | Significantly reduced in treated plots. researchgate.net | Shows that disruption of adult mating translates to fewer offspring. |

Evaluating the success of a mating disruption program can be challenging. While a reduction in male captures in monitoring traps ("trap shutdown") is a common indicator, it doesn't directly measure the impact on actual mating. researchgate.net To address this, researchers have developed more direct assessment tools.

One innovative method is the use of "female mimic" lures. Studies have shown that rubber septa baited with a very low dose (0.3 micrograms) of (7Z)-7-Tetradecen-2-one attract a similar number of males as live virgin females. researchgate.net By placing these lures in mating disruption plots, researchers can directly measure the reduction in male attraction. In a three-year blueberry field study, this technique showed that mating disruption reduced male attraction to the female-mimic lures by an average of 93%, providing a clear and quantifiable measure of success. researchgate.net

Other assessment methods include deploying tethered or caged virgin females in treated and untreated plots. rutgers.eduresearchgate.net After a period of exposure, these females are recovered and dissected to determine if they have mated, or monitored to see if they lay fertile eggs. researchgate.net Studies have consistently shown that females placed in pheromone-treated plots have significantly lower mating rates compared to those in control plots. nih.govresearchgate.net

Research on Pheromone-Insecticide Combinations and Synergistic Effects

The combination of pheromones with insecticides in "attract-and-kill" or "lure-and-kill" strategies is another IPM tactic used for some pests. This approach uses the pheromone to lure the pest to a specific point source that is treated with a small amount of insecticide, thereby killing the target pest with minimal insecticide use.

However, a review of the scientific literature indicates a lack of specific research into combining (7Z)-7-Tetradecen-2-one with insecticides for the control of the Oriental beetle. While the concept has been successfully applied to other species, such as the Oriental fruit moth, dedicated studies evaluating potential synergistic effects or the efficacy of an attract-and-kill strategy for A. orientalis using its specific pheromone have not been published. This represents a potential area for future research to develop new, highly targeted control methods.

Environmental and Non-Target Organism Impact Assessments of Pheromone Use

A key advantage of using synthetic pheromones in IPM is their high species-specificity, which results in a very low risk to non-target organisms. (7Z)-7-Tetradecen-2-one is a volatile chemical that mimics the natural pheromone of the Oriental beetle to alter its behavior. mbimph.com

Regulatory assessments by the U.S. Environmental Protection Agency (EPA) have concluded that the use of this pheromone in traps and for mating disruption poses no expected risks to humans or the environment when used according to label directions. mbimph.com Due to the specific use pattern and the small amounts of active ingredient released into the environment, the EPA granted data waivers for all non-target organism toxicity data requirements. mbimph.com The agency determined that there should be no toxicity or adverse effects on non-target organisms. mbimph.com

Specifically concerning beneficial insects, an efficacy study was submitted to the EPA which showed no exposure to honey bees from the use of the pheromone. mbimph.com This low-risk profile makes (7Z)-7-Tetradecen-2-one an environmentally sound choice for pest management, aligning perfectly with the sustainability goals of IPM.

Emerging Research Frontiers and Future Directions for 7z 7 Tetradecen 2 One Studies

Chemoinformatic and Computational Approaches to Pheromone Design and Optimization

The design and optimization of pheromones, including (7Z)-7-Tetradecen-2-one, are increasingly benefiting from chemoinformatic and computational methodologies. These approaches enable the prediction of biological activity and the refinement of molecular structures for enhanced efficacy. By analyzing the physicochemical properties and structural features of known pheromones, researchers can identify key characteristics that govern their interaction with insect receptors.

Computational tools are employed to model the interactions between pheromones and their corresponding receptors. This allows for the in-silico screening of potential pheromone analogues with improved binding affinity and selectivity. For instance, molecular docking studies can predict the binding energy of a ligand to a receptor, providing insights into the stability of the pheromone-receptor complex. Such in-silico methods are valuable for designing and developing analogs with specific desired properties. nih.gov

Key computational descriptors for (7Z)-7-Tetradecen-2-one are summarized below. These parameters are crucial for building predictive models of its activity.

| Property | Value |

| Molecular Weight | 210.36 g/mol nih.gov |

| XLogP3 | 4.7 nih.gov |

| Hydrogen Bond Donor Count | 0 chemscene.com |

| Hydrogen Bond Acceptor Count | 1 chemscene.com |

| Rotatable Bond Count | 10 chemscene.com |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

These computational approaches are instrumental in the development of more effective and species-specific pest management strategies.

Genetic and Molecular Engineering in Pheromone Research and Production

Recent advancements in genetic and molecular engineering have opened new avenues for the research and production of insect pheromones like (7Z)-7-Tetradecen-2-one. The biosynthetic pathways of many insect pheromones are being elucidated, paving the way for their production in engineered microorganisms. vdoc.pub This approach offers a cost-effective and sustainable alternative to traditional chemical synthesis. google.com

The biosynthesis of insect sex pheromones often involves a series of enzymatic reactions starting from common fatty acids. vdoc.pub For instance, the production of certain moth pheromones involves desaturation and chain-shortening of fatty acids, followed by reduction and acetylation. researchgate.net By identifying and cloning the genes encoding the enzymes involved in these pathways, it is possible to reconstruct them in microbial hosts such as yeast or bacteria. google.com

These engineered microorganisms can then be used as cellular factories to produce large quantities of specific pheromone components. google.com This technology is not only valuable for producing single pheromone compounds but also for creating specific blends that mimic the natural pheromone composition of a target pest species. google.com

Furthermore, genetic engineering can be used to create plants that produce insect pheromones, a strategy that could lead to crops with built-in pest resistance. This "push-pull" strategy involves the crop "pushing" pests away through the release of repellent compounds while "pulling" them towards traps using attractant pheromones. farmonaut.com

Interdisciplinary Research on Chemical Ecology and Advanced Pest Management Strategies

The study of (7Z)-7-Tetradecen-2-one is a key component of the broader field of chemical ecology, which examines the role of chemicals in the interactions between organisms. uni-bayreuth.de This pheromone is a crucial signaling molecule for the Oriental beetle (Anomala orientalis), influencing its mating behavior. uni-bayreuth.deepa.gov Understanding the chemical ecology of this and other pest species is fundamental to developing effective and environmentally sound pest management strategies. uni-bayreuth.de

Advanced pest management approaches, such as Integrated Pest Management (IPM), increasingly incorporate the use of pheromones. farmonaut.comresearchgate.net IPM is a holistic strategy that combines various control methods, including biological, cultural, physical, and chemical tactics, to manage pest populations in a sustainable manner. farmonaut.com Pheromone-based tactics within IPM include monitoring, mass trapping, and mating disruption. cabidigitallibrary.org

(7Z)-7-Tetradecen-2-one is utilized in traps to attract and capture Oriental beetles, which helps in monitoring their population levels and in reducing their numbers through mass trapping. epa.gov Mating disruption is another powerful technique where synthetic pheromones are released into the environment to confuse male insects and prevent them from locating females, thereby reducing reproduction. nih.gov

The development of innovative delivery systems for pheromones, such as controlled-release dispensers, is an active area of research. googleapis.com These technologies aim to prolong the effectiveness of the pheromone in the field and to protect it from environmental degradation. googleapis.com

Adaptation of Pheromone-Based Control in Changing Climates and Ecosystems

Climate change presents new challenges and considerations for the use of pheromone-based pest control methods. researchgate.net Temperature, humidity, and UV radiation can all affect the stability and efficacy of pheromones in the field. googleapis.com For instance, higher temperatures can increase the volatility of pheromones, leading to a faster release rate and a shorter effective period. researchgate.net

Research is needed to understand how changing climatic conditions will impact the behavior of target pests and the effectiveness of pheromones like (7Z)-7-Tetradecen-2-one. This includes studying the potential for shifts in pest distribution and phenology, as well as alterations in their reproductive behavior.

The development of more robust pheromone formulations is crucial to ensure their effectiveness under a wider range of environmental conditions. googleapis.com This may involve the use of protective matrices or adjuvants that shield the pheromone from degradation and control its release rate. googleapis.comresearchgate.net

Furthermore, the impact of climate change on the broader ecosystem, including host plants and natural enemies of the pest, must be considered. An integrated approach that combines pheromone-based control with other management tactics will be essential for adapting to the challenges of a changing world.

Q & A

Q. How can researchers address gaps in mechanistic understanding of (7Z)-7-Tetradecen-2-one’s stereochemical influence on receptor binding?

- Methodological Answer : Combine molecular dynamics (MD) simulations with single-crystal X-ray diffraction of receptor-ligand complexes. Validate hypotheses using site-directed mutagenesis and isothermal titration calorimetry (ITC) to quantify binding energetics. Cross-reference findings with phylogenetic analyses of receptor homologs to infer evolutionary conservation of interaction motifs .

Citation Guidance

- Avoid unreliable sources (e.g., ). Use authoritative databases like SciFinder, Reaxys, and PubMed for literature synthesis.

- Reference methodologies from experimental chemistry (e.g., ACS Style Guide) and computational modeling (e.g., Journal of Chemical Theory and Computation guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.